ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
CAS No.: 5909-24-0
Cat. No.: VC20754869
Molecular Formula: C8H9ClN2O2S
Molecular Weight: 232.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5909-24-0 |
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Molecular Formula | C8H9ClN2O2S |
Molecular Weight | 232.69 g/mol |
IUPAC Name | ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3 |
Standard InChI Key | SNNHLSHDDGJVDM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C(N=C1Cl)SC |
Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)SC |
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative with significant applications in medicinal chemistry and organic synthesis. This compound, characterized by the molecular formula C₈H₉ClN₂O₂S and a molecular weight of 232.69 g/mol, serves as a versatile intermediate in pharmaceutical and agrochemical research . Below is a structured analysis of its properties, synthesis, and research applications.
Structural Features
The molecule consists of a pyrimidine ring substituted with:
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A chlorine atom at position 4,
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A methylthio (–SCH₃) group at position 2,
The structural specificity enables interactions with biological targets, such as enzymes and receptors, making it valuable in drug design .
Synthesis and Industrial Production
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is synthesized through:
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Cyclization: Formation of the pyrimidine ring using β-diketones and amidines.
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Substitution: Introduction of the methylthio group via nucleophilic substitution.
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Esterification: Reaction with ethanol to form the carboxylate ester .
Industrial production emphasizes optimized conditions (e.g., controlled temperatures, catalysts like palladium) to achieve ≥97% purity .
Research Applications
Medicinal Chemistry
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Kinase Inhibition: Serves as a precursor in synthesizing pyrimidinopyridones, which inhibit FMS tyrosine kinase—a target in inflammatory and autoimmune diseases .
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Anticancer Activity: Derivatives exhibit growth inhibition in cancer cell lines by modulating tumor-associated kinases.
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Antimicrobial Properties: Demonstrates efficacy against Gram-positive bacteria (e.g., Streptococcus faecium) .
Agrochemical Development
The compound’s bioactivity supports its use in pesticides, particularly against plant pathogens .
Key Research Findings
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